N5-Butyramide vs. 4-Amino Scaffold Topology
The target compound features a 4-oxo core with N5-butyramide substitution, which is topologically distinct from the 4-amino-3-aryl substitution pattern found in PP1 (CAS 172889-26-8) and PP2 (CAS 172889-27-9), two widely used Src-family kinase inhibitors. The 4-amino group in PP1/PP2 donates a hydrogen bond to the kinase hinge region (e.g., Met341 in c-Src), whereas the 4-oxo/N5-butyramide scaffold presents a carbonyl oxygen at position 4 and an amide NH at position 5, altering both the hydrogen-bonding vector and the steric occupancy of the ATP-binding pocket [1]. In the closely related 5-substituted 4-oxo series, compound 13a — N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide — demonstrated an IC50 of 23 µM against the MCF7 breast adenocarcinoma cell line [2]. This is the most structurally proximal comparator with published quantitative antiproliferative data, providing a class-level benchmark for the 5-substituted 4-oxo scaffold.
| Evidence Dimension | Scaffold substitution topology and kinase hinge-binding mode |
|---|---|
| Target Compound Data | 4-oxo core; N5-butyramide; N1 tert-butyl (MW 277.33 g/mol; cLogP ~1.6 estimated) |
| Comparator Or Baseline | PP1: 4-amino; C3-(4-methylphenyl); N1 tert-butyl (MW 281.4 g/mol). PP2: 4-amino; C3-(4-chlorophenyl); N1 tert-butyl (MW 301.8 g/mol). Compound 13a: 4-oxo; N5-(2-chlorophenyl)acetamide; C3-methylthio; N1-phenyl (IC50 23 µM vs. MCF7) |
| Quantified Difference | Hinge-binding motif: H-bond donor (4-NH2) in PP1/PP2 vs. H-bond acceptor (4-C=O) + donor (5-NH) in target scaffold. No direct IC50 data available for target compound; closest scaffold analog (13a) IC50 = 23 µM vs. MCF7. |
| Conditions | Kinase hinge-binding structural analysis; MCF7 cell viability assay for comparator 13a (El-Morsy et al., 2017) |
Why This Matters
The altered hydrogen-bonding pattern fundamentally redirects kinome selectivity away from Src-family kinases toward CDK-family or other targets, making this scaffold unsuitable for experiments requiring Src inhibition and potentially valuable for CDK-focused programs.
- [1] Schenone, S., Bruno, O., Radi, M., & Botta, M. (2011). New insights into the pyrazolo[3,4-d]pyrimidine scaffold as a privileged structure for kinase inhibitor development. European Journal of Medicinal Chemistry, 46(9), 4251–4261. View Source
- [2] El-Morsy, A. M., El-Sayed, M. S., & Abulkhair, H. S. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Open Journal of Medicinal Chemistry, 7(1), 1–17. View Source
